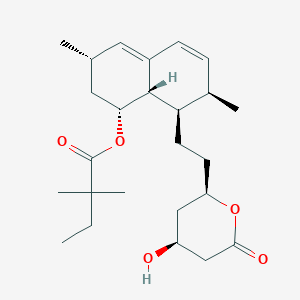
Dihydro-Simvastatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydro-Simvastatin is a derivative of Simvastatin, a well-known lipid-lowering medication belonging to the statin class. Simvastatin is widely used to manage hyperlipidemia and reduce the risk of cardiovascular diseases by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This compound retains the core structure of Simvastatin but undergoes specific chemical modifications to enhance its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro-Simvastatin typically involves the hydrogenation of Simvastatin. This process is carried out under controlled conditions using hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is conducted in an appropriate solvent, often ethanol or methanol, at elevated temperatures and pressures to ensure complete hydrogenation .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and efficacy of the final product .
化学反应分析
Types of Reactions
Dihydro-Simvastatin undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized metabolites.
Reduction: The hydrogenation process itself is a reduction reaction, converting the double bonds in Simvastatin to single bonds in this compound.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed
Oxidation: Oxidized metabolites of this compound.
Reduction: this compound itself is the product of the reduction of Simvastatin.
Substitution: Substituted derivatives of this compound with different functional groups.
科学研究应用
Dihydro-Simvastatin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study hydrogenation reactions and the effects of chemical modifications on pharmacological properties.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its enhanced lipid-lowering effects and potential benefits in treating cardiovascular diseases.
Industry: Utilized in the development of advanced pharmaceutical formulations and drug delivery systems
作用机制
Dihydro-Simvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, similar to Simvastatin. This inhibition reduces the synthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. The molecular targets include the active site of HMG-CoA reductase, where this compound binds and prevents the conversion of HMG-CoA to mevalonic acid .
相似化合物的比较
Similar Compounds
Simvastatin: The parent compound, widely used for lipid-lowering therapy.
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and long half-life compared to other statins
Uniqueness of Dihydro-Simvastatin
This compound is unique due to its specific chemical modifications, which may enhance its pharmacological properties, such as improved bioavailability and reduced side effects. These modifications can potentially make it a more effective and safer option for managing hyperlipidemia and reducing cardiovascular risk .
属性
分子式 |
C25H38O5 |
|---|---|
分子量 |
418.6 g/mol |
IUPAC 名称 |
[(1R,3S,7R,8R,8aS)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19-,20-,21-,23-/m1/s1 |
InChI 键 |
RYMZZMVNJRMUDD-MKPQAFFTSA-N |
手性 SMILES |
CCC(C)(C)C(=O)O[C@@H]1C[C@@H](C=C2[C@@H]1[C@@H]([C@@H](C=C2)C)CC[C@@H]3C[C@@H](CC(=O)O3)O)C |
规范 SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B15200199.png)
![(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine](/img/structure/B15200204.png)
![6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15200208.png)
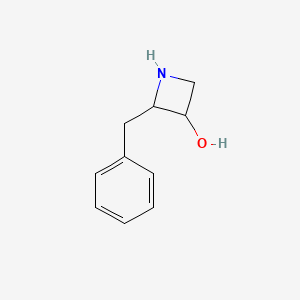
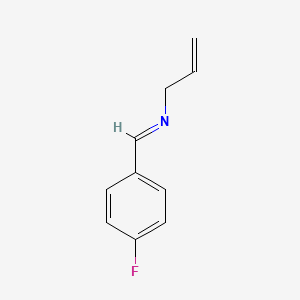
![Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B15200226.png)
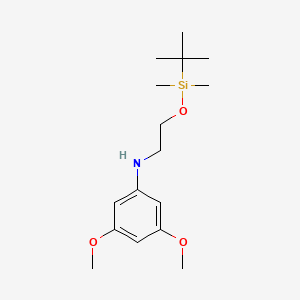
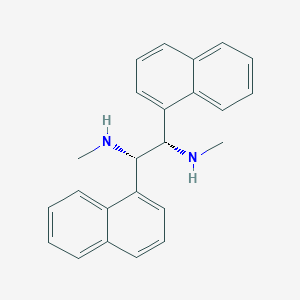
![4-chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15200234.png)
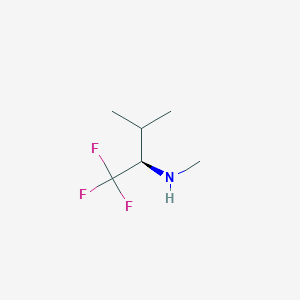
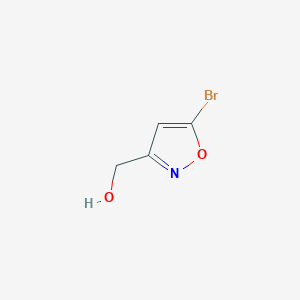
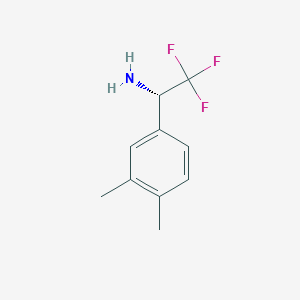
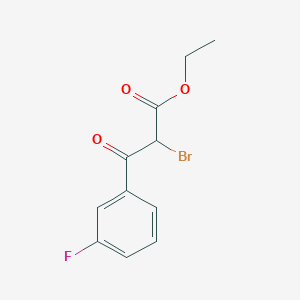
![2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15200284.png)
